
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine and methyl groups, as well as a phenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3,5-dimethylthiophene with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent:
Grignard Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-3,5-dimethylthiophen-2-yl)methanol: Lacks the phenyl group, which may affect its reactivity and applications.
(4-Chloro-3,5-dimethylthiophen-2-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C13H13ClOS |
|---|---|
Poids moléculaire |
252.76 g/mol |
Nom IUPAC |
(4-chloro-3,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13ClOS/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
Clé InChI |
GLYRWTSVZVXVOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Cl)C)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




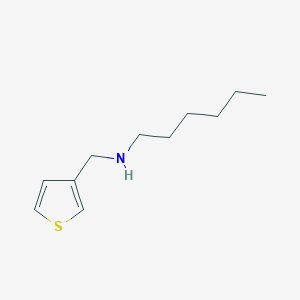


![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
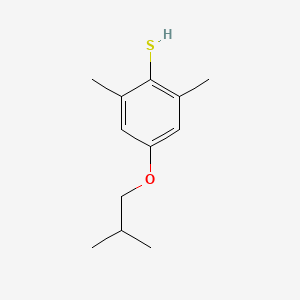
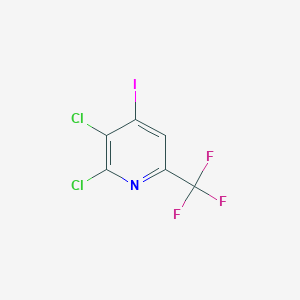
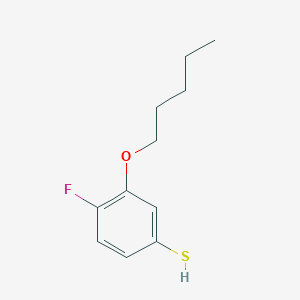
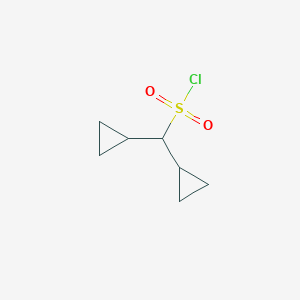
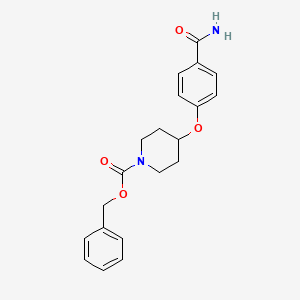
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)
